molecular formula C8H9N3 B3036550 1-Azido-2,4-dimethylbenzene CAS No. 35523-91-2

1-Azido-2,4-dimethylbenzene

Cat. No.: B3036550
CAS No.: 35523-91-2
M. Wt: 147.18 g/mol
InChI Key: DWVGFQDASGUNIB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 1-Azido-2,4-dimethylbenzene is the benzylic position . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at this position .

Mode of Action

This compound interacts with its targets through a series of steps. In the initiating step, a free radical reaction occurs, leading to the formation of a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position, forming succinimide . Depending on the conditions, the compound can react via an SN2 pathway for primary benzylic halides, or an SN1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transformation of the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation at this position . These reactions can lead to various downstream effects, including the formation of new compounds.

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it could be metabolized through various biochemical pathways .

Result of Action

The result of this compound’s action is the transformation of the benzylic position, leading to the formation of new compounds . This can have various molecular and cellular effects, depending on the specific reactions and conditions.

Biochemical Analysis

Biochemical Properties

For instance, they can undergo Staudinger ligation or Huisgen cycloaddition, which are commonly used in bioconjugation . These reactions allow azides to form covalent bonds with other biomolecules, enabling them to interact with enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of 1-Azido-2,4-dimethylbenzene are currently unknown due to the lack of specific studies. It is known that azides can influence cell function by interacting with various cellular components. For example, they can modify proteins and influence their function, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the general properties of azides, it can be hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that azides can be stable under certain conditions, and their effects can change over time depending on factors such as concentration, temperature, and the presence of other reactants .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. It is known that azides can be incorporated into various metabolic pathways. For instance, azido sugars can be metabolized and integrated into glycan biosynthetic pathways .

Transport and Distribution

It is known that azides can be transported and distributed within cells through various mechanisms .

Subcellular Localization

It is known that azides can be localized in various subcellular compartments depending on their chemical properties and the specific cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dimethylbenzene can be synthesized through the azidation of 2,4-dimethylaniline. The process involves the diazotization of 2,4-dimethylaniline followed by the substitution of the diazonium group with an azido group. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted benzene derivatives.

    Cycloaddition Reactions: 1,2,3-triazoles.

    Reduction Reactions: 2,4-dimethylaniline.

Scientific Research Applications

1-Azido-2,4-dimethylbenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Azido-2,4-dimethylbenzene can be compared with other azido-substituted benzene derivatives, such as:

  • 1-Azido-3,5-dimethylbenzene
  • 1-Azido-2,6-dimethylbenzene
  • 1-Azido-4-methylbenzene

These compounds share similar reactivity due to the presence of the azido group but differ in their substitution patterns on the benzene ring, which can influence their chemical behavior and applications .

Properties

IUPAC Name

1-azido-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)7(2)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVGFQDASGUNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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